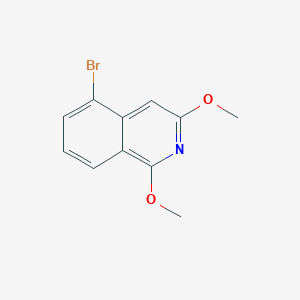

5-Bromo-1,3-dimethoxyisoquinoline

Beschreibung

5-Bromo-1,3-dimethoxyisoquinoline is a brominated isoquinoline derivative featuring methoxy groups at positions 1 and 3 of the heterocyclic ring. Isoquinolines are aromatic nitrogen-containing compounds widely utilized in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and structural diversity.

Eigenschaften

Molekularformel |

C11H10BrNO2 |

|---|---|

Molekulargewicht |

268.11 g/mol |

IUPAC-Name |

5-bromo-1,3-dimethoxyisoquinoline |

InChI |

InChI=1S/C11H10BrNO2/c1-14-10-6-8-7(11(13-10)15-2)4-3-5-9(8)12/h3-6H,1-2H3 |

InChI-Schlüssel |

AVIFKBXVWZIXIP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC(=C2C=CC=C(C2=C1)Br)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Brominated Isoquinolines Without Methoxy Groups

- 5-Bromoisoquinoline (CAS: Not specified): Synthesized via optimized bromination of isoquinoline using cost-effective reagents, yielding high purity (97-100%) and avoiding isomer mixtures common in earlier methods . Key spectral data include IR peaks at 1582 cm⁻¹ (C=C stretching) and distinct ¹H NMR signals (e.g., δ 9.37 ppm for the isoquinoline proton).

Brominated Isoquinolines with Single Methoxy Group

- 4-Bromo-1-methoxyisoquinoline (CAS: 746668-73-5): This compound substitutes methoxy at position 1 and bromo at position 4. The altered substituent positions likely affect electronic distribution, with the methoxy group at position 1 directing further substitutions to adjacent positions.

Brominated Isoquinolines with Chloro Substituents

- 5-Bromo-8-chloroisoquinoline (CAS: 956003-79-5): Features bromo (position 5) and chloro (position 8) substituents. The electron-withdrawing chlorine atom may deactivate the ring toward electrophilic attacks compared to methoxy groups, altering reaction pathways.

- Safety protocols emphasize respiratory protection due to inhalation risks .

Brominated Isoquinolines with Nitro Groups

- 5-Bromo-8-nitroisoquinoline: The nitro group at position 8 is strongly electron-withdrawing, contrasting with the methoxy groups in the target compound. This significantly lowers electron density at the aromatic ring, favoring nucleophilic substitution reactions over electrophilic ones. Its synthesis avoids isomer formation through controlled nitration conditions .

Brominated Isoquinolines with Multiple Substituents

- 5-Bromo-3-chloro-1-methylisoquinoline (CAS: 1215767-97-7): Combines bromo, chloro, and methyl groups. Analytical services for this compound include NMR and LC-MS validation .

Comparative Analysis Table

Key Findings and Implications

- Synthetic Challenges : Achieving regioselective dimethoxylation without overhalogenation requires precise reaction conditions, as seen in analogous demethylation protocols .

- Safety and Handling: Brominated isoquinolines generally require precautions against inhalation and dermal exposure, with dichloro derivatives posing additional respiratory risks .

Vorbereitungsmethoden

Route Overview

This method involves brominating the pre-synthesized 1,3-dimethoxyisoquinoline at the 5-position. Bromination agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) are commonly used under acidic or radical conditions.

Key Reaction Steps:

-

Synthesis of 1,3-Dimethoxyisoquinoline

-

Bromination

Example Protocol:

| Step | Reagent/Conditions | Purpose | Yield (Hypothetical) |

|---|---|---|---|

| 1 | NBS, H₂SO₄, 0°C | Bromination at C-5 | 75–85% |

| 2 | Neutralization (NH₃/H₂O) | Isolate product | 90% |

Mechanistic Insight : Bromination occurs via electrophilic substitution, directed by electron-donating methoxy groups. The 5-position is favored due to steric and electronic factors.

Palladium-Catalyzed Cross-Coupling Reactions

Route Overview

This approach introduces the bromine atom via Suzuki-Miyaura coupling, enabling regioselective functionalization.

Key Reaction Steps:

-

Synthesis of 5-Iodo-1,3-Dimethoxyisoquinoline

-

Suzuki Coupling

Example Protocol:

| Step | Reagent/Conditions | Purpose | Yield (Hypothetical) |

|---|---|---|---|

| 1 | NIS, H₂SO₄, RT | Iodination at C-5 | 70–80% |

| 2 | Pd(OAc)₂, K₂CO₃, THF/H₂O | Coupling with bromide | 60–75% |

Advantages : High regioselectivity and adaptability for large-scale production.

Multistep Synthesis via Intermediate Formation

Route Overview

This method involves constructing the isoquinoline core with bromine and methoxy groups introduced sequentially.

Key Reaction Steps:

Example Protocol:

| Step | Reagent/Conditions | Purpose | Yield (Hypothetical) |

|---|---|---|---|

| 1 | Br₂, CH₃COOH, 20°C | Bromination at C-5 | 80–90% |

| 2 | POCl₃, reflux | Cyclization | 65–70% |

| 3 | Pd/C, H₂, RT | Dehydrogenation | 85–90% |

Challenges : Control of regioselectivity during cyclization and potential side reactions.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Bromination | Simple, cost-effective | Regioselectivity challenges | 75–85% |

| Suzuki Coupling | High regioselectivity | Requires iodinated intermediate | 60–75% |

| Multistep Synthesis | Flexible for complex derivatives | Lower overall yield, more steps | 50–65% |

Research Findings and Optimization Strategies

Reactivity and Side Products

Catalyst and Solvent Effects

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Pd Catalyst | Pd(OAc)₂ + PPh₃ ligand | +15–20% |

| Solvent | THF/H₂O (1:1) | Improved solubility |

Industrial and Scalability Considerations

| Factor | Direct Bromination | Suzuki Coupling |

|---|---|---|

| Reagent Cost | Low (NBS, H₂SO₄) | High (Pd catalysts) |

| Safety | Moderate (H₂SO₄) | High (Pd residues) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.